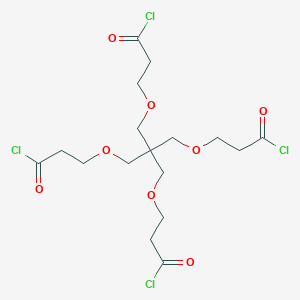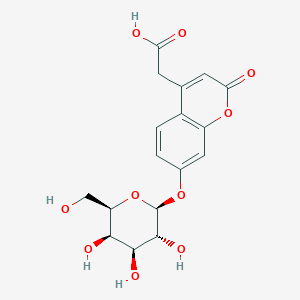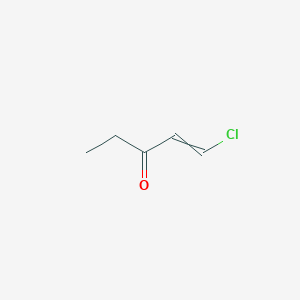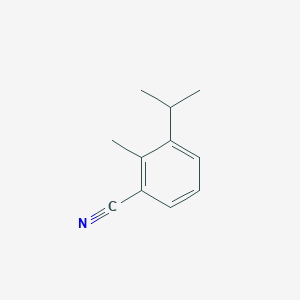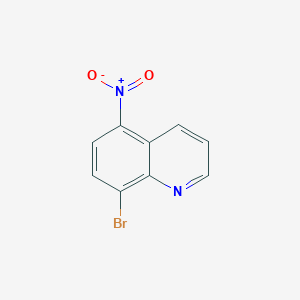![molecular formula C10H14O B144439 Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI) CAS No. 136577-69-0](/img/structure/B144439.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) is not fully understood. However, it is believed to interact with specific enzymes and receptors in the body, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, as well as potential anti-cancer activity. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) in lab experiments is its unique properties, which make it a useful starting material for the synthesis of other compounds. However, one limitation is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI). One potential direction is the development of new synthetic methods for the compound, which may lead to more cost-effective production. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various scientific fields.
In conclusion, Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.
Métodos De Síntesis
The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) involves several steps. The starting materials are 2-ethylcyclopentanone and formaldehyde, which undergo a condensation reaction to form the intermediate. This intermediate is then subjected to a series of reactions, including oxidation and reduction, to yield the final product.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI))-rel-(9CI) has been extensively studied for its potential applications in various scientific fields. It has been used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals. Additionally, it has been studied for its potential use as a chiral building block in organic synthesis.
Propiedades
Número CAS |
136577-69-0 |
|---|---|
Nombre del producto |
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2-ethyl-, (1R,2S,4R)-rel-(9CI) |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(1R,2S,4R)-2-ethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-10(7-11)6-8-3-4-9(10)5-8/h3-4,7-9H,2,5-6H2,1H3/t8-,9+,10-/m1/s1 |
Clave InChI |
QOZQBVVQOKPJLC-KXUCPTDWSA-N |
SMILES isomérico |
CC[C@@]1(C[C@H]2C[C@@H]1C=C2)C=O |
SMILES |
CCC1(CC2CC1C=C2)C=O |
SMILES canónico |
CCC1(CC2CC1C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



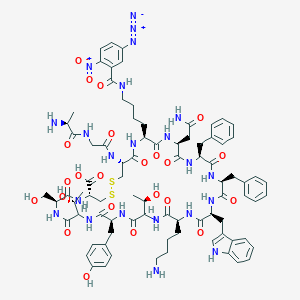
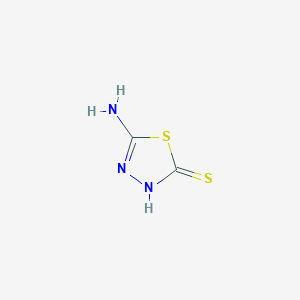
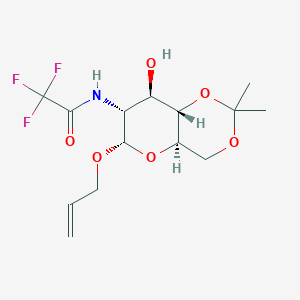
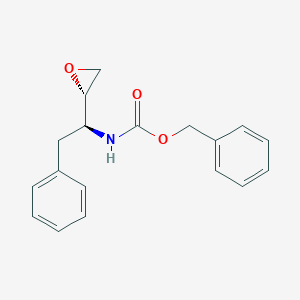
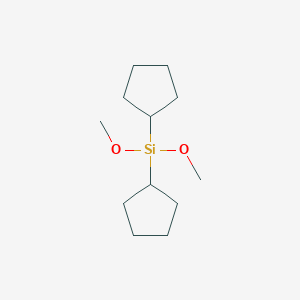
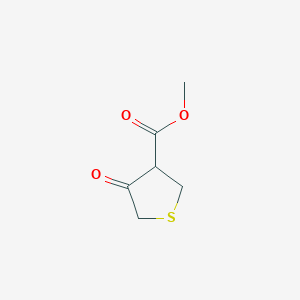
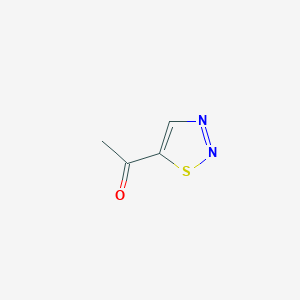

![Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester](/img/structure/B144387.png)
